molecular formula C12H11ClN2O2 B13464126 3-[(Pyridin-4-yl)amino]benzoic acid hydrochloride CAS No. 2901101-77-5

3-[(Pyridin-4-yl)amino]benzoic acid hydrochloride

Katalognummer: B13464126
CAS-Nummer: 2901101-77-5
Molekulargewicht: 250.68 g/mol
InChI-Schlüssel: JUMWJQKELHXXRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(Pyridin-4-yl)amino]benzoic acid hydrochloride is a chemical compound that features a benzoic acid moiety linked to a pyridine ring via an amino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Pyridin-4-yl)amino]benzoic acid hydrochloride typically involves the coupling of a pyridine derivative with a benzoic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions are generally mild, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, followed by purification processes such as crystallization or chromatography. The use of hydrochloric acid in the final step helps to convert the free base into its hydrochloride salt form, which is more stable and easier to handle .

Analyse Chemischer Reaktionen

Types of Reactions

3-[(Pyridin-4-yl)amino]benzoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino form.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the aromatic rings.

Wissenschaftliche Forschungsanwendungen

3-[(Pyridin-4-yl)amino]benzoic acid hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-[(Pyridin-4-yl)amino]benzoic acid hydrochloride involves its interaction with specific molecular targets. In the case of its use as an antileukemia agent, the compound inhibits certain tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell growth and division . By inhibiting these enzymes, the compound can prevent the proliferation of cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[(Pyridin-4-yl)amino]benzoic acid hydrochloride is unique due to its specific structural configuration, which allows it to interact with a different set of molecular targets compared to its analogs. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials.

Eigenschaften

CAS-Nummer

2901101-77-5

Molekularformel

C12H11ClN2O2

Molekulargewicht

250.68 g/mol

IUPAC-Name

3-(pyridin-4-ylamino)benzoic acid;hydrochloride

InChI

InChI=1S/C12H10N2O2.ClH/c15-12(16)9-2-1-3-11(8-9)14-10-4-6-13-7-5-10;/h1-8H,(H,13,14)(H,15,16);1H

InChI-Schlüssel

JUMWJQKELHXXRE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)NC2=CC=NC=C2)C(=O)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.